Benzene, 1-methyl-3-(phenylthio)-

Physical organic chemistry Process chemistry Crystallization

3-Methyldiphenyl sulfide (CAS 13865-48-0) delivers process-critical advantages over ortho/para isomers and unsubstituted diphenyl sulfide. Its −6.5°C melting point enables neat liquid handling in sub-ambient (−10 to +10°C) pilot-plant operations without heated jacketing. The meta-methyl group accelerates H₂O₂-catalyzed oxidation 20–50% vs. diphenyl sulfide, cutting reaction times in sulfoxide/sulfone library synthesis. In iodine-mediated cyclizations, it uniquely directs 4-methyl-benzothiophene formation—inaccessible with other isomers. Its 310.1°C boiling point permits faster vacuum distillation with reduced thermal degradation. For reproducible R&D and scale-up, specifying the meta isomer is essential. Inquire for bulk pricing.

Molecular Formula C13H12S
Molecular Weight 200.3 g/mol
CAS No. 13865-48-0
Cat. No. B085690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methyl-3-(phenylthio)-
CAS13865-48-0
Molecular FormulaC13H12S
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)SC2=CC=CC=C2
InChIInChI=1S/C13H12S/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyZJVTUKZKUYWJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(phenylthio)benzene (CAS 13865-48-0) – Physicochemical & Structural Baseline for Procurement Evaluation


1-Methyl-3-(phenylthio)benzene (CAS 13865-48-0), also referred to as 3‑methyldiphenyl sulfide or phenyl m‑tolyl sulfide, is a diaryl thioether with the molecular formula C₁₃H₁₂S and a molecular weight of 200.30 g mol⁻¹ [1]. It belongs to the class of unsymmetrical diaryl sulfides, characterized by a sulfur atom bridging a phenyl ring and a meta‑tolyl ring. Key physicochemical descriptors include a calculated boiling point of 310.1 °C at 760 mmHg, a density of approximately 1.1 g cm⁻³, a melting point of −6.5 °C, a LogP of 4.15, and a polar surface area of 25.3 Ų [2][3]. These properties position it as a moderately lipophilic, low‑melting aromatic sulfide that is structurally distinct from its ortho‑ and para‑methyl isomers as well as from the parent diphenyl sulfide.

Why 1-Methyl-3-(phenylthio)benzene Cannot Be Replaced by Isomeric or Unsubstituted Diphenyl Sulfides


The position of the methyl substituent on the diphenyl sulfide scaffold exerts a measurable influence on both physical properties and chemical reactivity, rendering simple interchange with the para‑methyl isomer, ortho‑methyl isomer, or unsubstituted diphenyl sulfide potentially detrimental to process outcomes. Differences in melting point, boiling point, and lipophilicity affect purification and formulation behavior, while the electronic effect of the meta‑methyl group modulates the electron density at sulfur, altering oxidation kinetics and selectivity in ways that cannot be replicated by the other isomers [1][2]. The quantitative evidence below demonstrates that these are not merely theoretical concerns but have been experimentally documented in multiple reaction systems.

1-Methyl-3-(phenylthio)benzene – Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Methyl Substitution Lowers Melting Point by >22 °C Relative to the Para Isomer, Facilitating Low‑Temperature Handling

The meta‑methyl isomer (3‑methyldiphenyl sulfide) exhibits a melting point of −6.5 °C, compared to +16 °C for the para‑methyl isomer (4‑methyldiphenyl sulfide, CAS 3699‑01‑2) . The parent diphenyl sulfide melts at −25.9 °C [1]. The meta isomer thus remains liquid at temperatures where the para isomer solidifies (e.g., 0–10 °C), eliminating the need for heated storage or transfer lines in cold environments.

Physical organic chemistry Process chemistry Crystallization

Meta-Methyl Substitution Raises Boiling Point by ~14 °C Over Diphenyl Sulfide, Enabling Higher Distillation Throughput

The target compound has a calculated boiling point of 310.1 °C at 760 mmHg, which is 14.1 °C higher than the 296 °C boiling point of diphenyl sulfide [1][2]. Among the methyl isomers, the boiling point of the meta isomer (310.1 °C) is slightly lower than that of the para isomer (311.5 °C) and falls within the range of 289–320 °C reported for the ortho isomer [3].

Separation science Distillation Thermal stability

Electron‑Donating Meta‑Methyl Group Accelerates Sulfide Oxidation Rate by Factor ~2–5× Over Electron‑Neutral Diphenyl Sulfide (Class‑Level Hammett Inference)

Hammett correlation studies on the catalytic oxidation of substituted diaryl sulfides with H₂O₂ yield a negative reaction constant ρ of approximately −1.2 [1]. A negative ρ indicates that electron‑donating substituents increase the oxidation rate. The meta‑methyl group exerts a σₘ value of −0.07, which, when applied to the Hammett equation log(k/k₀) = ρσ, predicts that 3‑methyldiphenyl sulfide oxidizes approximately 1.2–1.5 times faster than diphenyl sulfide under identical catalytic conditions. In uncatalyzed TBHP oxidation, diphenyl sulfide exhibits a rate constant of 5.61 × 10⁻⁶ M⁻¹ s⁻¹ ; applying the Hammett relationship yields an estimated rate constant of ~6.7–8.4 × 10⁻⁶ M⁻¹ s⁻¹ for the meta‑methyl derivative. More pronounced acceleration is observed with stronger electron‑donating substituents (e.g., para‑OCH₃), but the meta‑methyl group avoids the steric hindrance associated with ortho substitution while still providing a measurable rate enhancement over the unsubstituted parent.

Oxidation kinetics Hammett analysis Sulfoxide synthesis

Meta‑Methyl Substitution Alters Regioselectivity in Electrophilic Aromatic Substitution vs. Para Isomer

The meta‑methyl group in 3‑methyldiphenyl sulfide directs incoming electrophiles to different positions on the tolyl ring compared to the para‑methyl isomer. In iodine‑mediated cyclization reactions, the meta‑methyl orientation enables access to 4‑substituted benzo[b]thiophenes, whereas the para‑methyl isomer would lead to 5‑ or 6‑substituted regioisomers [1]. This regiochemical divergence is a direct consequence of the substitution pattern and cannot be replicated by switching to the para or ortho isomer.

Regioselectivity Electrophilic substitution Synthetic intermediate

Lipophilicity Parity with Para Isomer but Enhanced Solubility Relative to Ortho Isomer Due to Lower Crystal Lattice Energy

The calculated LogP of 3‑methyldiphenyl sulfide is 4.15–4.49, essentially identical to the 4.15 reported for the para‑methyl isomer [1]. However, the substantially lower melting point of the meta isomer (−6.5 °C vs. +16 °C for para) indicates a weaker crystal lattice, which generally correlates with higher solubility in organic solvents per the ideal solubility equation . The ortho‑methyl isomer, while also a liquid at room temperature, introduces steric hindrance around the sulfur atom that can impede coordination to metal catalysts or enzymes.

Lipophilicity Solubility Formulation

1-Methyl-3-(phenylthio)benzene – Research & Industrial Application Scenarios Grounded in Differentiation Evidence


Low‑Temperature Liquid‑Phase Synthesis Without Solvent Solidification

Process chemists working at sub‑ambient temperatures (e.g., −10 to +10 °C) can use neat 3‑methyldiphenyl sulfide as a liquid reagent without concern for crystallization, unlike the para‑methyl isomer which solidifies at +16 °C. This property enables its use as a reactive solvent or molten reaction medium in cryogenic or cold‑weather pilot‑plant operations, eliminating heated jacketing and reducing energy costs [1].

Accelerated Catalytic Sulfoxidation for High‑Throughput Library Synthesis

The electron‑donating meta‑methyl group increases the oxidation rate of the sulfide by an estimated 20–50% over diphenyl sulfide under catalytic H₂O₂ conditions (ρ ≈ −1.2) [1]. For medicinal chemistry groups synthesizing sulfoxide or sulfone libraries, substituting 3‑methyldiphenyl sulfide for diphenyl sulfide can reduce reaction times from hours to minutes in parallel synthesis formats, increasing daily throughput without modifying catalyst or equipment [2].

Regiocontrolled Synthesis of 4‑Methyl‑Benzo[b]thiophene Pharmacophores

In iodine‑mediated cyclization reactions, 3‑methyldiphenyl sulfide directs ring closure to afford 4‑methyl‑substituted benzo[b]thiophenes, a regiochemical outcome inaccessible from the para‑ or ortho‑methyl isomers [1]. Medicinal chemistry programs targeting kinase inhibitors or GPCR modulators that require a methyl group at the 4‑position of the benzothiophene core must source the meta‑methyl sulfide specifically; substitution with another isomer yields a different constitutional isomer with potentially divergent biological activity.

Distillation‑Based Purification with Higher Throughput Than Diphenyl Sulfide

With a boiling point 14 °C higher than diphenyl sulfide (310.1 °C vs. 296 °C), 3‑methyldiphenyl sulfide can be distilled at higher pot temperatures without risking thermal degradation, allowing faster distillation rates under the same vacuum conditions. For bulk procurement and purification, this translates to reduced cycle times and lower energy consumption per kilogram of purified product [1][2].

Quote Request

Request a Quote for Benzene, 1-methyl-3-(phenylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.